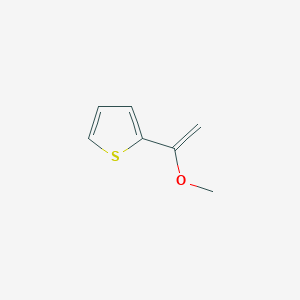

2-(1-Methoxyvinyl)thiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8OS |

|---|---|

Molecular Weight |

140.20 g/mol |

IUPAC Name |

2-(1-methoxyethenyl)thiophene |

InChI |

InChI=1S/C7H8OS/c1-6(8-2)7-4-3-5-9-7/h3-5H,1H2,2H3 |

InChI Key |

LFOIDJWUYQESRU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C1=CC=CS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1 Methoxyvinyl Thiophene and Its Derivatives

Strategies for the Formation of the Methoxyvinyl Group

The introduction of the 1-methoxyvinyl substituent is a critical step in the synthesis of the target molecule. Various olefination methodologies have been developed and refined to achieve this transformation with high efficiency and stereocontrol.

Wittig Olefination and its Stereoselective Variants for Vinyl Ether Synthesis

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. masterorganicchemistry.comudel.edu In the context of synthesizing 2-(1-methoxyvinyl)thiophene, this reaction typically involves the reaction of a thiophene-2-carboxaldehyde with a methoxymethyl-substituted phosphonium ylide.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. quora.com Unstabilized ylides, such as those derived from simple alkyl groups, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.org This is attributed to the irreversible formation of a syn-oxaphosphetane intermediate. adichemistry.com Conversely, stabilized ylides, which contain electron-withdrawing groups that can delocalize the negative charge, tend to produce (E)-alkenes as the major product due to the reversible formation of the oxaphosphetane, allowing for equilibration to the more thermodynamically stable anti-intermediate. wikipedia.org

For the synthesis of vinyl ethers, methoxymethylene ylides are employed. harvard.edu The stereoselectivity of these reactions can be influenced by various factors, including the choice of base, solvent, and the presence of additives like lithium salts. harvard.edunih.gov The Schlosser modification of the Wittig reaction, for instance, allows for the selective formation of (E)-alkenes from unstabilized ylides by deprotonating the initially formed betaine (B1666868) intermediate and allowing it to equilibrate to the more stable threo-betaine before elimination. wikipedia.org

A significant advancement in this area is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction that utilizes phosphonate-stabilized carbanions. wikipedia.org The HWE reaction offers several advantages, including the use of more nucleophilic and less basic carbanions, and the easy removal of the dialkylphosphate byproduct by aqueous extraction. wikipedia.orgchem-station.com This reaction generally favors the formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com However, stereoselectivity can be tuned. For example, the Still-Gennari modification, which employs phosphonates with electron-withdrawing groups like trifluoroethyl, promotes the formation of (Z)-olefins. chem-station.comnrochemistry.com The Horner-Wittig reaction, another variant, utilizes α-methoxyalkyl diphenylphosphine (B32561) oxides to produce single geometrical isomers of vinyl ethers. rsc.orgrsc.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons (HWE) Reactions for Vinyl Ether Synthesis

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble dialkylphosphate |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction wikipedia.orgchem-station.com |

| Reactivity of Carbanion | Less nucleophilic, more basic | More nucleophilic, less basic wikipedia.org |

| General Stereoselectivity | (Z)-selective with unstabilized ylides, (E)-selective with stabilized ylides wikipedia.org | Generally (E)-selective wikipedia.orgalfa-chemistry.com |

| Stereoselectivity Tuning | Schlosser modification for (E)-alkenes wikipedia.org | Still-Gennari modification for (Z)-alkenes chem-station.comnrochemistry.com |

Base-Promoted Reactions for Carbon-Carbon Double Bond Formation

Base-promoted elimination reactions of suitable precursors provide an alternative route to the formation of the methoxyvinyl group. These methods often involve the dehydrohalogenation or dehydroalkoxylation of a substituted ethylthiophene derivative. The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the double bond formation, favoring the desired 1-methoxyvinyl isomer. Careful substrate design is essential to ensure that the elimination proceeds in the desired direction and to avoid the formation of unwanted side products.

Construction of the Thiophene (B33073) Nucleus

The synthesis of the thiophene ring itself is a fundamental aspect of preparing this compound. A variety of classical and modern synthetic methods are available for this purpose.

Transition-Metal-Catalyzed Annulation and Cyclization Approaches

Transition-metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings, including thiophenes. These methods often involve the coupling of appropriately functionalized starting materials in the presence of a metal catalyst, such as palladium, copper, or nickel. Annulation strategies might involve the reaction of a terminal alkyne with a sulfur source and another coupling partner, leading to the formation of the thiophene ring in a single step. Cyclization approaches, on the other hand, typically start with a linear precursor containing both the necessary carbon framework and a sulfur atom, which then undergoes an intramolecular cyclization reaction catalyzed by a transition metal. These methods often offer high atom economy and functional group tolerance.

Metal-Free Cyclization Methods from Alkynols and Sulfur Sources

In an effort to develop more sustainable and cost-effective synthetic routes, metal-free methods for thiophene synthesis have gained significant attention. One such approach involves the cyclization of alkynols with a suitable sulfur source. These reactions are often promoted by strong acids or iodine and proceed through a series of steps including the addition of the sulfur nucleophile to the activated alkyne, followed by cyclization and dehydration to afford the aromatic thiophene ring. The choice of the sulfur source, which can range from sodium sulfide (B99878) to Lawesson's reagent, and the reaction conditions are crucial for achieving high yields.

Radical Pathways in Thiophene Ring Formation

Radical-mediated reactions offer a unique and powerful approach to the synthesis of thiophenes. These methods often involve the generation of a radical species that can undergo an intramolecular cyclization onto a sulfur-containing moiety. For instance, a radical generated on a carbon chain can add to a thiocarbonyl group, leading to the formation of a five-membered ring which can then aromatize to the thiophene. These reactions can be initiated by traditional radical initiators, such as AIBN, or by photoredox catalysis, which allows for milder reaction conditions. The regioselectivity of the radical cyclization is a key aspect that needs to be controlled to ensure the formation of the desired thiophene isomer.

Synthetic Routes to Substituted this compound Derivatives (e.g., Halogenated Analogues)

The introduction of substituents onto the this compound scaffold can be achieved through several strategic approaches. A common and highly effective strategy involves the initial halogenation of the thiophene ring, followed by subsequent functionalization reactions. Halogenated thiophenes, particularly bromo-derivatives, are versatile intermediates for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.com

Direct Halogenation and Subsequent Cross-Coupling:

Direct bromination of thiophene and its derivatives is a well-established transformation that typically proceeds with high regioselectivity at the 5-position if available. The resulting 5-bromo-2-(1-methoxyvinyl)thiophene serves as a key precursor for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly powerful for introducing aryl, heteroaryl, or vinyl groups. mdpi.com This methodology offers a reliable route to a wide array of 2,5-disubstituted thiophene derivatives. rsc.org

Lithiation and Bromine-Lithium Exchange:

An alternative and complementary approach involves the metallation of the thiophene ring. For polyhalogenated substrates, a bromine-lithium exchange reaction can be used to selectively generate a lithiated species. rsc.org This organolithium intermediate is a potent nucleophile that can react with a diverse range of electrophiles (e.g., aldehydes, ketones, alkyl halides, and carbon dioxide) to install various functional groups. This method is particularly useful for introducing substituents that are not accessible through cross-coupling chemistry. rsc.org

The table below summarizes key synthetic transformations for producing substituted this compound derivatives, starting from a halogenated precursor.

| Reaction Type | Precursor | Reagents & Conditions | Substituent Introduced | Typical Yield Range |

| Suzuki-Miyaura Coupling | 5-Bromo-2-(1-methoxyvinyl)thiophene | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 90°C | Aryl, Heteroaryl | 69-93% mdpi.com |

| Stille Coupling | 5-Bromo-2-(1-methoxyvinyl)thiophene | Organostannane, Pd(PPh₃)₄, Toluene, Reflux | Alkyl, Vinyl, Aryl | Moderate to High |

| Sonogashira Coupling | 5-Bromo-2-(1-methoxyvinyl)thiophene | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl | Good to Excellent |

| Bromine-Lithium Exchange | 3,5-Dibromo-2-(1-methoxyvinyl)thiophene | n-BuLi or t-BuLi, THF, -78°C; then Electrophile (E⁺) | Various (e.g., -CHO, -COOH, -CR₂OH) | Good to High rsc.org |

This table presents generalized conditions and yield ranges based on analogous thiophene functionalization reactions. mdpi.comrsc.org Specific conditions may vary.

Functional Group Compatibility and Scope in Divergent Synthesis

A significant advantage of modern synthetic methods is their compatibility with a wide range of functional groups, enabling the synthesis of complex and polyfunctional molecules. nih.gov This tolerance is crucial for divergent synthesis, a strategy where a common intermediate is converted into a library of structurally diverse analogues through various chemical transformations.

Functional Group Tolerance:

Palladium-catalyzed cross-coupling reactions are renowned for their high functional group tolerance. nih.gov Functional groups such as esters, nitriles, ketones, and nitro groups are often well-tolerated under Suzuki, Stille, and Sonogashira coupling conditions. This allows for the synthesis of highly functionalized this compound derivatives without the need for extensive protecting group manipulations.

In contrast, methods involving organolithium intermediates, such as direct lithiation or bromine-lithium exchange, are sensitive to acidic protons and certain electrophilic functional groups (e.g., esters, aldehydes). Therefore, the choice of synthetic route must consider the compatibility of the existing functional groups on the coupling partners or the electrophile. Post-polymerization functionalization studies on polythiophenes have demonstrated that bromo-derivatives can be converted to intermediates bearing carboxylic acids, amines, and thiols, showcasing the robustness of these sequential functionalization strategies. cmu.edu

Scope in Divergent Synthesis:

The combination of halogenation, cross-coupling, and lithiation provides a powerful platform for the divergent synthesis of this compound derivatives. A single, readily prepared intermediate, such as 5-bromo-2-(1-methoxyvinyl)thiophene or 3,5-dibromo-2-(1-methoxyvinyl)thiophene, can serve as a branching point to access a multitude of analogues. rsc.orgrsc.org

For instance, 5-bromo-2-(1-methoxyvinyl)thiophene can be subjected to various palladium-catalyzed cross-coupling reactions to introduce a diverse set of substituents at the 5-position. Alternatively, a polybrominated derivative can undergo selective bromine-lithium exchange at one position, reaction with an electrophile, followed by a cross-coupling reaction at the remaining bromine-substituted position. This iterative or sequential approach allows for the controlled and selective construction of complex, unsymmetrically substituted thiophenes. rsc.org

The following table illustrates a divergent synthetic approach starting from a common dibrominated intermediate.

| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product Class |

| 3,5-Dibromo-2-(1-methoxyvinyl)thiophene | n-BuLi (1 eq), -78°C; then DMF | 5-Bromo-2-(1-methoxyvinyl)thiophene-3-carbaldehyde | Phenylboronic acid, Pd catalyst | 3-Formyl-5-phenyl derivatives |

| 3,5-Dibromo-2-(1-methoxyvinyl)thiophene | n-BuLi (1 eq), -78°C; then CO₂ | 5-Bromo-3-carboxy-2-(1-methoxyvinyl)thiophene | N-Methylaniline, coupling agent | 5-Bromo-3-carboxamide derivatives |

| 3,5-Dibromo-2-(1-methoxyvinyl)thiophene | Phenylboronic acid, Pd catalyst | 3-Bromo-5-phenyl-2-(1-methoxyvinyl)thiophene | n-BuLi, -78°C; then MeI | 3-Methyl-5-phenyl derivatives |

| 3,5-Dibromo-2-(1-methoxyvinyl)thiophene | Ethynyltrimethylsilane, Sonogashira coupling | 5-Bromo-3-(trimethylsilylethynyl)-2-(1-methoxyvinyl)thiophene | Pyridylboronic acid, Suzuki coupling | 5-Pyridyl-3-alkynyl derivatives |

This table provides a conceptual illustration of a divergent synthetic strategy based on established thiophene functionalization methodologies. mdpi.comrsc.orgrsc.org

This strategic combination of robust and versatile reactions enables chemists to efficiently generate libraries of novel this compound derivatives for screening in various applications, from materials science to drug discovery.

Mechanistic Investigations of 2 1 Methoxyvinyl Thiophene Reactivity

Electrophilic Activation and Cyclization Pathways

The unique electronic properties of 2-(1-methoxyvinyl)thiophene make it susceptible to electrophilic attack at multiple sites. The methoxyvinyl group, in particular, plays a crucial role in dictating the course of these reactions, often serving as a latent electrophilic unit that can be unmasked under acidic conditions to facilitate cyclization and the formation of fused heterocyclic systems.

The 2-Methoxyvinyl Group as a Reactive Electrophilic Unit

The vinyl ether functionality in this compound is highly susceptible to protonation by acids. This initial electrophilic attack on the β-carbon of the vinyl group is a rate-determining step that generates a stabilized oxocarbenium ion intermediate. The presence of the electron-donating methoxy (B1213986) group significantly stabilizes this carbocation, making the vinyl ether a potent electrophilic species. This activation is a key step in many of the subsequent reactions of the molecule.

The stability of this carbocationic intermediate is crucial as it allows for subsequent nucleophilic attack, either intramolecularly or intermolecularly. The thiophene (B33073) ring itself, being an electron-rich aromatic system, can act as an internal nucleophile, leading to various cyclization products.

Acid-Catalyzed Cyclizations and Annulations (e.g., for Fused Heterocycles)

Under acidic conditions, the protonated this compound can undergo intramolecular cyclization to form fused heterocyclic compounds. The thiophene ring, particularly at the C3 position, can act as a nucleophile, attacking the electrophilic carbocation generated on the vinyl ether side chain. This process, known as an annulation reaction, leads to the formation of thieno[c]pyran derivatives.

The general mechanism for this acid-catalyzed cyclization is outlined below:

Protonation: The vinyl ether is protonated by an acid catalyst, forming a resonance-stabilized oxocarbenium ion.

Intramolecular Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the carbocation, leading to the formation of a new carbon-carbon bond and a six-membered ring.

Deprotonation: Loss of a proton from the thiophene ring re-aromatizes the system, yielding the fused thieno[c]pyran structure.

This strategy provides an efficient route to synthesize bicyclic systems containing both a thiophene and a pyran ring, which are scaffolds of interest in medicinal and materials chemistry.

Addition Reactions to the Vinyl Ether Moiety

The double bond of the vinyl ether in this compound is electron-rich due to the resonance effect of the adjacent methoxy group. This electronic nature dictates its reactivity in addition reactions, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

Nucleophilic Additions

While the vinyl ether itself is electron-rich and thus generally unreactive towards nucleophiles, its reactivity can be reversed in the presence of an acid catalyst. As described in the electrophilic activation section, protonation of the vinyl ether generates a carbocationic intermediate. This electrophilic species is then susceptible to attack by a wide range of nucleophiles. This process is a conjugate addition, often referred to as a Michael-type addition, where the nucleophile adds to the β-carbon of the original double bond.

The general mechanism involves:

Acid-catalyzed activation: Protonation of the vinyl ether to form an oxocarbenium ion.

Nucleophilic attack: A nucleophile attacks the electrophilic carbon, forming a new bond.

Neutralization: The resulting intermediate is neutralized, often by loss of the proton from the nucleophile or by reaction with a solvent molecule.

This type of reaction allows for the introduction of a variety of functional groups at the β-position of the original vinyl ether.

Cycloaddition Reactions (e.g., [4+2] processes)

The electron-rich nature of the vinyl ether double bond in this compound makes it an excellent dienophile in Diels-Alder or [4+2] cycloaddition reactions, particularly with electron-deficient dienes (an "inverse-electron-demand" Diels-Alder reaction). The thiophene ring itself is generally a poor diene in thermal Diels-Alder reactions due to its aromaticity. However, the vinyl ether moiety can readily participate as the 2π-electron component.

In a typical [4+2] cycloaddition, the highest occupied molecular orbital (HOMO) of the dienophile (the vinyl ether) interacts with the lowest unoccupied molecular orbital (LUMO) of the diene. The electron-donating methoxy group raises the energy of the HOMO of the vinyl ether, facilitating the reaction with electron-poor dienes. These reactions provide a powerful tool for the construction of six-membered rings with a high degree of stereocontrol.

Polymerization Mechanisms of Methoxyvinyl Thiophene Derivatives

Thiophene-containing polymers are of significant interest due to their potential applications in organic electronics. The presence of the methoxyvinyl group in this compound offers additional pathways for polymerization beyond the typical oxidative polymerization of the thiophene ring.

The polymerization of this compound can proceed through several mechanisms:

Cationic Polymerization of the Vinyl Ether: Vinyl ethers are well-known to undergo facile cationic polymerization. The reaction is initiated by a cationic species (e.g., a protonic acid or a Lewis acid) which adds to the double bond to form a propagating carbocationic chain end. The electron-donating methoxy group stabilizes this carbocation, facilitating chain growth. The thiophene ring can influence the polymerization kinetics and the properties of the resulting polymer.

Oxidative Polymerization of the Thiophene Ring: Like other thiophene derivatives, this compound can undergo oxidative polymerization to form polythiophene chains. This process typically involves the use of chemical oxidants (like FeCl₃) or electrochemical methods to generate radical cations that couple to form the polymer. The methoxyvinyl substituent can affect the oxidation potential of the monomer and the solubility and electronic properties of the resulting polymer.

Radical Polymerization: While less common for vinyl ethers, radical polymerization of the vinyl group could potentially be initiated under specific conditions using radical initiators. However, cationic polymerization is generally the more favorable pathway for this type of monomer.

The choice of polymerization method allows for the synthesis of polymers with different architectures and properties. For instance, cationic polymerization of the vinyl group would lead to a polymer with pendant thiophene rings, while oxidative polymerization of the thiophene ring would result in a conjugated polythiophene backbone with pendant methoxyvinyl groups.

| Polymerization Type | Initiator/Catalyst | Propagating Species | Resulting Polymer Structure |

| Cationic Polymerization | Protonic Acids, Lewis Acids | Carbocation | Polymer backbone with pendant thiophene rings |

| Oxidative Polymerization | Chemical Oxidants (e.g., FeCl₃), Electrochemical | Radical Cation | Polythiophene backbone with pendant methoxyvinyl groups |

| Radical Polymerization | Radical Initiators | Radical | Polymer backbone with pendant thiophene rings (less common) |

Table 1: Potential Polymerization Mechanisms for this compound

Oxidative Polymerization Approaches

Oxidative polymerization is a common method for synthesizing polythiophenes, typically employing oxidants like iron(III) chloride (FeCl₃). The generally accepted mechanism for the oxidative polymerization of thiophene and its derivatives involves the formation of a radical cation. In the case of this compound, the electron-donating nature of the methoxyvinyl group is expected to lower the oxidation potential of the thiophene ring, facilitating the initial oxidation step.

The proposed mechanism commences with the oxidation of the monomer to its radical cation by an oxidizing agent such as FeCl₃. This radical cation can then couple with another monomer molecule or a neutral monomer. Subsequent oxidation and coupling steps lead to the propagation of the polymer chain. The process is terminated when the oxidizing agent is consumed or through side reactions.

Table 1: Proposed Steps in the Oxidative Polymerization of this compound

| Step | Description |

| Initiation | Oxidation of the this compound monomer by an oxidizing agent (e.g., FeCl₃) to form a radical cation. |

| Propagation | Coupling of the radical cation with a neutral monomer or another radical cation, followed by re-oxidation to continue chain growth. |

| Termination | Depletion of the oxidizing agent or side reactions that cap the growing polymer chain. |

It is important to note that while this mechanism is widely accepted for many thiophene derivatives, specific kinetic and mechanistic studies on this compound are not extensively detailed in the available literature.

Metal-Catalyzed Cross-Coupling Polymerizations for Polythiophene Chains

Metal-catalyzed cross-coupling reactions offer a more controlled route to well-defined polythiophenes with high regioselectivity. Common methods include Kumada, Stille, and Suzuki couplings, which involve the reaction of a dihalo-thiophene monomer with a di-organometallic or di-boronic acid/ester derivative in the presence of a palladium or nickel catalyst.

For the polymerization of a monomer like this compound, it would first need to be functionalized with appropriate leaving groups (e.g., bromine or iodine) at the 3- and 5-positions of the thiophene ring. The polymerization would then proceed through standard cross-coupling catalytic cycles, involving oxidative addition, transmetalation, and reductive elimination.

Table 2: Overview of Metal-Catalyzed Cross-Coupling Polymerizations

| Coupling Reaction | Typical Monomers | Catalyst | Key Features |

| Kumada | Dihalo-thiophene and a di-Grignard reagent | Nickel-based (e.g., Ni(dppp)Cl₂) | High reactivity, but functional group tolerance can be limited. |

| Stille | Dihalo-thiophene and a di-stannane derivative | Palladium-based (e.g., Pd(PPh₃)₄) | Good functional group tolerance, but toxicity of organotin compounds is a concern. |

| Suzuki | Dihalo-thiophene and a di-boronic acid/ester | Palladium-based (e.g., Pd(PPh₃)₄) with a base | Good functional group tolerance and environmentally benign boron compounds. |

The choice of catalyst and reaction conditions can significantly impact the molecular weight, polydispersity, and regiochemistry of the resulting poly(this compound).

Influence of Methoxyvinyl Substitution on Polymerization Kinetics and Regioselectivity

The 2-(1-methoxyvinyl) substituent is expected to have a pronounced effect on both the kinetics and regioselectivity of polymerization. The methoxy group is electron-donating, which increases the electron density of the thiophene ring. This electronic effect can lower the oxidation potential, potentially increasing the rate of oxidative polymerization.

In terms of regioselectivity, the substituent at the 2-position can direct the coupling to occur preferentially at the 5-position, leading to a higher degree of head-to-tail (HT) linkages in the polymer chain. A high degree of HT regioselectivity is often desirable as it leads to a more planar polymer backbone, which in turn enhances the electronic and optical properties of the material. However, the steric bulk of the methoxyvinyl group could also influence the coupling, potentially leading to a decrease in regioselectivity if it hinders the preferred coupling pathway.

Table 3: Expected Influence of the Methoxyvinyl Substituent

| Parameter | Expected Effect | Rationale |

| Polymerization Rate (Oxidative) | Increase | The electron-donating nature of the methoxyvinyl group lowers the monomer's oxidation potential. |

| Regioselectivity (Head-to-Tail) | Potentially High | The substituent at the 2-position can sterically and electronically favor coupling at the 5-position. |

| Polymer Solubility | Increased | The flexible methoxyvinyl side chain can disrupt intermolecular packing, improving solubility. |

Detailed experimental data on the specific kinetic parameters and regiochemical outcomes for the polymerization of this compound are needed to confirm these expected trends.

Radical Reactions and Oligomerization Processes

The vinyl group in this compound is susceptible to radical addition reactions. In the presence of a radical initiator, it is possible to induce polymerization or oligomerization through the vinyl moiety, potentially leaving the thiophene ring intact. This would lead to a polymer with thiophene units as pendant groups on a polyethylene-type backbone.

Alternatively, under certain conditions, radical reactions could be initiated on the thiophene ring itself, leading to oligomers or polymers through a different pathway than conventional oxidative polymerization. The stability of the intermediate radicals and the reaction conditions would determine the predominant reaction pathway. For instance, the formation of a radical at the 5-position of the thiophene ring could lead to the formation of short-chain oligomers through radical-radical coupling or by addition to neutral monomer units.

Further research is required to fully elucidate the complex radical chemistry of this compound and to control the oligomerization processes to produce materials with desired structures and properties.

Applications of 2 1 Methoxyvinyl Thiophene in Complex Molecule Synthesis

Building Block for Fused Polycyclic Aromatic Hydrocarbons and Nanographenes

The synthesis of fused polycyclic aromatic hydrocarbons (PAHs) and nanographenes often relies on cycloaddition reactions to construct the polycyclic core. Vinylthiophenes can participate as dienes in Diels-Alder reactions, a powerful tool for forming six-membered rings. core.ac.uk

The vinyl group of 2-(1-Methoxyvinyl)thiophene, activated by the methoxy (B1213986) group, could potentially react with various dienophiles to construct fused ring systems. The thiophene (B33073) ring itself can also undergo cycloaddition reactions, particularly when activated. For instance, thiophene-S,S-dioxides, derived from thiophenes, are known to participate in inverse-electron-demand Diels-Alder reactions, which are instrumental in the de novo synthesis of benzene (B151609) rings. nih.govacs.org This suggests a potential pathway where this compound could be first oxidized and then subjected to a cycloaddition cascade to build up complex aromatic systems.

The general strategy for synthesizing large PAHs often involves the oxidative cyclodehydrogenation of oligophenylene precursors, which can be assembled using methods like Diels-Alder reactions or cyclotrimerizations. researchgate.net this compound could serve as a precursor to such oligophenylenes.

While the direct application of this compound in the synthesis of nanographenes has not been reported, the construction of these extended π-systems often involves the planarization of pre-assembled polycyclic precursors. researchgate.net The ability of vinylthiophenes to participate in reactions that form new aromatic rings makes them potential candidates for the synthesis of such precursors.

Precursor to Structurally Diverse Heterocyclic Scaffolds (e.g., Benzo[b]thiophenes, Quinolines)

The synthesis of benzo[b]thiophenes, a common scaffold in pharmaceuticals and materials science, can be achieved through various cyclization strategies. nih.govorganic-chemistry.org One common approach is the electrophilic cyclization of o-alkynyl thioanisoles. organic-chemistry.orgnih.gov While not a direct precursor in this specific reaction, the vinyl group in this compound could be transformed into an alkyne through a series of standard organic reactions, thus providing a route to the necessary precursor for benzo[b]thiophene synthesis. Another method involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.gov

The synthesis of quinolines, another important class of heterocycles, often involves the condensation of anilines with α,β-unsaturated ketones (Combes quinoline (B57606) synthesis) or β-ketoesters (Knoevenagel-type condensations followed by cyclization). nih.gov The vinyl ether moiety in this compound can be readily hydrolyzed to a ketone (2-acetylthiophene). This ketone can then serve as a key building block in established quinoline syntheses. For example, 2-acetylthiophene (B1664040) can react with anilines under various catalytic conditions to yield quinoline derivatives. nih.gov

Table 1: Potential Synthetic Pathways to Heterocyclic Scaffolds

| Target Scaffold | Potential Synthetic Strategy | Role of this compound |

| Benzo[b]thiophene | Electrophilic cyclization | Precursor to o-alkynyl thioanisole |

| Quinolines | Friedländer synthesis | Hydrolysis to 2-acetylthiophene, a key reactant |

Intermediate in Cascade and Domino Reaction Sequences

Cascade and domino reactions offer an efficient approach to building molecular complexity in a single synthetic operation. These reactions rely on a series of sequential transformations where the product of one step is the substrate for the next. The dual functionality of this compound (a vinyl ether and a thiophene) makes it an attractive candidate for use in such reaction sequences.

For instance, vinyl-heteroaromatics are known to participate in sequential Diels-Alder/ene reactions. core.ac.uk The vinyl group of this compound could act as a dienophile or, after isomerization, as part of a diene system in a Diels-Alder reaction. The resulting cycloadduct could then undergo further intramolecular reactions.

Domino reactions have been developed for the synthesis of various thiophene derivatives, including tetrahydrothiophenes and benzothiophenes. nih.govarabjchem.org These reactions often involve a sequence of Michael additions, aldol (B89426) condensations, and cyclizations. The electron-rich double bond of the methoxyvinyl group in this compound could participate as a nucleophile in Michael additions, initiating a domino sequence.

Synthesis of Optoelectronically Active Molecules and Advanced Materials Precursors

Thiophene-based materials are at the forefront of research in organic electronics due to their excellent charge transport properties and stability. juniperpublishers.comnih.gov Polythiophenes and oligothiophenes are widely used as organic semiconductors in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). juniperpublishers.comnih.govbeilstein-journals.orgjuniperpublishers.com

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. Vinylthiophenes are valuable monomers for the synthesis of conjugated polymers. acs.org The vinyl group can undergo polymerization through various methods, including anionic polymerization, to create a polymer with a thiophene unit in each repeating monomer. acs.org

The methoxy group in this compound can influence the electronic properties of the resulting polymer. As an electron-donating group, it would be expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer, which can be advantageous for tuning the electronic properties of the material for specific applications, such as improving charge injection in OLEDs. nih.gov

Table 2: Potential Polymerization of this compound

| Polymerization Method | Potential Polymer Structure | Key Features |

| Anionic Polymerization | Poly(this compound) | Thiophene-containing polymer backbone |

| Methoxy group for electronic tuning |

Beyond polymers, small molecules containing thiophene are also crucial in organic electronics. beilstein-journals.orgresearchgate.net The design of these materials often involves creating donor-π-acceptor (D-π-A) structures to control their optical and electronic properties. The thiophene ring in this compound can act as a π-linker or be incorporated into a larger donor or acceptor unit.

The vinyl ether functionality offers a handle for further chemical modification. For example, it can be converted into other functional groups that can then be used to attach the molecule to other components of a device or to tune its self-assembly properties. The development of new thiophene-based organic semiconductors is an active area of research, and versatile building blocks like this compound could play a role in the synthesis of novel materials with tailored properties for high-performance organic electronic devices. juniperpublishers.comnih.gov

Theoretical and Computational Chemistry Studies of 2 1 Methoxyvinyl Thiophene

Electronic Structure Elucidation

The electronic structure of a molecule is fundamental to its chemical and physical properties. For 2-(1-methoxyvinyl)thiophene, computational methods are employed to delineate the distribution of electrons and the nature of its molecular orbitals, which are key to understanding its reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of this compound. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the band gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

A smaller band gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In the case of this compound, the presence of the electron-donating methoxy (B1213986) group and the π-conjugated thiophene (B33073) ring are expected to influence the energies of these frontier orbitals significantly. Computational studies on similar thiophene derivatives have shown that such substitutions can raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. The vinyl group, in conjugation with the thiophene ring, further delocalizes the π-electron system, affecting both HOMO and LUMO energy levels.

Table 1: Representative Frontier Orbital Energies and Band Gap for Thiophene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Thiophene | -6.98 | -0.25 | 6.73 |

| 2-Methylthiophene | -6.75 | -0.18 | 6.57 |

| 2-Vinylthiophene | -6.62 | -0.85 | 5.77 |

| This compound (Estimated) | -6.50 | -0.95 | 5.55 |

Note: The values for this compound are estimated based on trends observed in related substituted thiophenes. Actual values would require specific quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red) indicate areas of high electron density and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) denote areas of low electron density, which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a high electron density around the oxygen atom of the methoxy group and on the thiophene ring, particularly at the C5 position, due to the electron-donating nature of the methoxyvinyl substituent. The sulfur atom in the thiophene ring also contributes to the local electronic environment. The vinyl group's π-system will also exhibit significant electron density. Conversely, the hydrogen atoms of the methoxy group and the vinyl group are expected to be in regions of positive potential. This detailed charge distribution information is instrumental in understanding intermolecular interactions and the regioselectivity of its reactions.

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its reactivity and physical properties. For a flexible molecule like this compound, several conformations may exist due to rotation around single bonds, such as the C-O bond of the methoxy group and the C-C bond connecting the vinyl group to the thiophene ring.

Computational methods, such as Density Functional Theory (DFT), are used to perform a systematic search for the most stable conformations (local and global minima on the potential energy surface). This process, known as molecular geometry optimization, involves calculating the energy of the molecule for different atomic arrangements until the lowest energy structure is found. The results of such an analysis would likely reveal the preferred orientation of the methoxyvinyl substituent relative to the thiophene ring, which is governed by a balance of steric hindrance and electronic effects like conjugation. The planarity of the system is a key factor, as a more planar conformation would maximize π-orbital overlap and conjugation, leading to greater stability.

Mechanistic Insights through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions by modeling the reaction pathways and characterizing the transition states.

For reactions involving this compound, such as electrophilic addition to the vinyl group or electrophilic substitution on the thiophene ring, computational modeling can map out the entire reaction coordinate. This involves identifying the structures of the reactants, intermediates, transition states, and products. The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for the reaction to proceed. Its geometry and electronic structure provide valuable information about the bond-breaking and bond-forming processes.

For instance, in the acid-catalyzed hydrolysis of the vinyl ether moiety, calculations would model the protonation of the vinyl group, the formation of a carbocation intermediate, and the subsequent attack by a water molecule. The characterization of the transition state for the protonation step would be crucial for understanding the reaction kinetics.

For this compound, comparing the energetic profiles for different possible reaction pathways can predict the most likely mechanism and the expected product distribution. For example, by calculating the activation energies for electrophilic attack at different positions on the thiophene ring (e.g., C3, C4, C5), the regioselectivity of reactions like halogenation or nitration can be predicted. The lower the activation energy for a particular pathway, the more favored that reaction will be.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiophene |

| 2-Methylthiophene |

| 2-Vinylthiophene |

Aromaticity Assessment of the Thiophene Ring and Extended π-Systems

The aromaticity of the thiophene ring in this compound is a key determinant of its chemical reactivity and stability. Thiophene is a classic aromatic heterocycle, adhering to Hückel's rule with a 6-electron aromatic sextet, where the sulfur atom contributes a lone pair to the π-system. The introduction of a 2-(1-methoxyvinyl) substituent is expected to modulate this aromaticity.

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations and the Harmonic Oscillator Model of Aromaticity (HOMA), are powerful tools for quantifying the aromaticity of such systems. While specific studies on this compound are not prevalent, research on related substituted thiophenes provides a framework for understanding these effects. For instance, studies on other 2-substituted thiophenes have shown that both electron-donating and electron-withdrawing groups can alter the bond lengths and the degree of π-electron delocalization in the ring, thereby affecting its aromaticity. chemrxiv.org

The extended π-system created by the vinyl group in conjunction with the thiophene ring can be analyzed through calculations of frontier molecular orbitals (HOMO and LUMO). The energy gap between these orbitals can provide an indirect measure of the system's stability and aromaticity. A smaller HOMO-LUMO gap often suggests a more readily polarizable and reactive system, which can be correlated with changes in the aromatic character. In the case of this compound, the extended conjugation is expected to lower the HOMO-LUMO gap compared to unsubstituted thiophene.

Table 1: Predicted Aromaticity Indices for Thiophene and a Substituted Derivative

| Compound | Aromaticity Index (Method) | Predicted Value |

| Thiophene | NICS(0) (ppm) | -12.5 to -14.0 |

| Thiophene | HOMA | ~0.85 |

| 2-Substituted Thiophene (with electron-donating group) | NICS(0) (ppm) | Expected to be slightly more negative (more aromatic) |

| 2-Substituted Thiophene (with electron-donating group) | HOMA | Expected to be slightly higher |

Note: The values for the substituted thiophene are predictive and based on general trends observed in computational studies of similar compounds.

Spectroscopic Property Prediction (e.g., Vibrational Frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules, including vibrational frequencies (infrared and Raman spectra). For this compound, DFT calculations can provide a theoretical vibrational spectrum that can aid in the interpretation of experimental data.

The vibrational modes of this compound can be categorized into several regions corresponding to the functional groups present: the thiophene ring, the vinyl group, and the methoxy group. Theoretical calculations on similar molecules, such as 2-methoxythiophene (B42098) and other vinyl-substituted thiophenes, offer valuable insights into the expected vibrational frequencies. dergipark.org.trchemicalpapers.com

Thiophene Ring Vibrations:

C-H stretching: These vibrations are typically observed in the range of 3100-3000 cm⁻¹.

Ring stretching (C=C and C-C): Aromatic ring stretching vibrations for substituted thiophenes generally appear in the 1600-1350 cm⁻¹ region. iosrjournals.org

C-S stretching: The stretching vibrations of the C-S bond in the thiophene ring are usually found in the 850-600 cm⁻¹ range. iosrjournals.org

Vinyl Group Vibrations:

=C-H stretching: These occur at slightly higher frequencies than aromatic C-H stretching, typically above 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond of the vinyl group is expected to show a strong absorption in the 1650-1620 cm⁻¹ region.

Methoxy Group Vibrations:

C-H stretching (in -OCH3): These are anticipated in the 2950-2850 cm⁻¹ range.

C-O stretching: The C-O bond of the methoxy group will likely exhibit a strong absorption band between 1250 and 1000 cm⁻¹.

The table below presents a set of predicted vibrational frequencies for this compound based on DFT calculations performed on analogous structures. These calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3050 | Thiophene Ring |

| Vinylic =C-H Stretch | 3040 - 3010 | Vinyl Group |

| Asymmetric C-H Stretch | 2980 - 2940 | Methoxy Group |

| Symmetric C-H Stretch | 2860 - 2820 | Methoxy Group |

| C=C Stretch | 1640 - 1620 | Vinyl Group |

| Aromatic Ring Stretch | 1580 - 1500 | Thiophene Ring |

| Aromatic Ring Stretch | 1480 - 1420 | Thiophene Ring |

| C-H in-plane bend | 1300 - 1000 | Thiophene Ring |

| C-O Stretch | 1260 - 1200 | Methoxy Group |

| C-S Stretch | 850 - 800 | Thiophene Ring |

| C-H out-of-plane bend | 800 - 700 | Thiophene Ring |

These theoretical predictions serve as a valuable guide for the experimental characterization of this compound and demonstrate the power of computational chemistry in modern chemical research.

Advanced Spectroscopic and Structural Characterization Methods for Elucidating Reactivity and Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For "2-(1-Methoxyvinyl)thiophene," both ¹H and ¹³C NMR are fundamental for confirming its constitution and for assigning the stereochemistry and regiochemistry of its derivatives or reaction products. researchgate.net

In the ¹H NMR spectrum of "this compound," the protons on the thiophene (B33073) ring typically appear as distinct multiplets in the aromatic region (approximately 7-8 ppm). chemicalbook.com The coupling constants (J-values) between these protons are characteristic of their relative positions on the five-membered ring and are critical for unambiguous regiochemical assignments. The vinyl protons of the 1-methoxyvinyl group will present as two distinct signals, typically singlets or narrowly coupled doublets, in the olefinic region of the spectrum. Their chemical shifts provide insight into the electronic environment of the double bond. The methoxy (B1213986) group will exhibit a characteristic singlet in the upfield region (around 3-4 ppm).

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for establishing connectivity. COSY experiments reveal proton-proton coupling networks, allowing for the assignment of adjacent protons on the thiophene ring and potentially between the vinyl group and the ring if long-range coupling exists. HSQC correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

For stereochemical assignments, particularly in derivatives of "this compound" where new chiral centers might be introduced, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. researchgate.net These experiments detect through-space interactions between protons that are in close proximity, which can help determine the relative stereochemistry of substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Thiophene H-3 | ~7.1 | ~125 | Doublet of doublets |

| Thiophene H-4 | ~7.0 | ~127 | Doublet of doublets |

| Thiophene H-5 | ~7.3 | ~128 | Doublet of doublets |

| Vinyl H (cis to S) | ~4.5 | ~90 | Singlet |

| Vinyl H (trans to S) | ~4.9 | ~158 (quaternary) | Singlet |

| Methoxy H | ~3.7 | ~56 | Singlet |

| Thiophene C-2 | - | ~140 (quaternary) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry Techniques in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For "this compound," MS is crucial for confirming the identity of the synthesized compound and for monitoring the progress of reactions in which it is a reactant or product.

Electron Impact (EI) ionization is a common technique that generates a molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule. libretexts.org For "this compound," characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, the loss of a methoxy radical (•OCH₃), or cleavage of the vinyl group from the thiophene ring. libretexts.org The masses of these fragments provide strong evidence for the compound's structure.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Possible Neutral Loss |

| [M]⁺ | 140 | - |

| [M - CH₃]⁺ | 125 | •CH₃ |

| [M - OCH₃]⁺ | 109 | •OCH₃ |

| [Thiophene-C=CH₂]⁺ | 110 | •OCH₂ |

| [Thiophene]⁺ | 84 | C₃H₄O |

In the context of reaction monitoring, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to separate reaction mixtures and identify intermediates and products in real-time. purdue.edu This allows for the optimization of reaction conditions and provides mechanistic insights. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula, a critical step in the identification of new compounds. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. researchgate.net While obtaining suitable single crystals of "this compound" itself might be challenging if it is a liquid or low-melting solid at room temperature, its solid derivatives can be analyzed.

The crystal structure of a derivative would unequivocally confirm the connectivity of the atoms and the geometry of the molecule. researchgate.net For instance, if "this compound" undergoes a reaction that introduces a chiral center, X-ray crystallography of the product could be used to determine its absolute configuration. acs.org

Furthermore, X-ray diffraction studies provide insights into the solid-state architecture, revealing intermolecular interactions such as π-π stacking of the thiophene rings or hydrogen bonding if suitable functional groups are present in a derivative. nih.govresearchgate.net This information is valuable for understanding the material properties of these compounds. The solid-state packing can influence physical properties like melting point, solubility, and even reactivity in the solid state. nih.gov

Spectroscopic Techniques for Reaction Kinetics and Thermodynamic Studies

Understanding the kinetics and thermodynamics of reactions involving "this compound" is essential for controlling reaction outcomes and for its application in synthesis. Various spectroscopic techniques can be employed to monitor the concentration of reactants and products over time, allowing for the determination of reaction rates and activation parameters.

UV-Visible spectroscopy can be a straightforward method if the reactants and products have distinct chromophores. The thiophene ring in "this compound" absorbs in the UV region. Changes in the conjugation of the π-system during a reaction will lead to shifts in the absorption maximum (λ_max) and changes in the molar absorptivity, which can be monitored to follow the reaction progress. researchgate.net

NMR spectroscopy is also a powerful tool for kinetic studies. acs.org By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified. magritek.com This method provides detailed structural information about any intermediates that may accumulate during the reaction. For example, monitoring the integration of the vinyl proton signals of "this compound" relative to an internal standard can provide a direct measure of its consumption. acs.org

For faster reactions, stopped-flow techniques coupled with UV-Vis or fluorescence spectroscopy can be used. These methods allow for the rapid mixing of reactants and the monitoring of the reaction on a millisecond timescale. While "this compound" itself is not fluorescent, derivatives could be designed to be fluorescent probes for kinetic analysis. rsc.org

Thermodynamic parameters such as the enthalpy (ΔH) and entropy (ΔS) of a reaction can be determined by studying the temperature dependence of the equilibrium constant (K_eq), which can also be measured spectroscopically.

Q & A

Q. What are the standard synthetic methodologies for preparing 2-(1-Methoxyvinyl)thiophene?

A common approach involves Pd-catalyzed cross-coupling reactions, leveraging thiophene derivatives as building blocks. For example, coupling 2-(tributylstannyl)thiophene with methoxyvinyl precursors under Stille or Suzuki-Miyaura conditions can yield the target compound. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent selection (e.g., THF or DMF), and temperature control (60–100°C). Post-synthesis purification via column chromatography and characterization via NMR (¹H/¹³C) and mass spectrometry are critical .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- ¹H/¹³C NMR : Identifies proton environments (e.g., vinyl and methoxy groups) and carbon backbone.

- FT-IR : Confirms functional groups (C=C, C-O-C) via stretches at ~1600 cm⁻¹ (vinyl) and ~1100 cm⁻¹ (methoxy).

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 168.04).

- UV-Vis Spectroscopy : Assesses electronic transitions (π→π* for thiophene rings at ~250–300 nm) .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in experimental data for this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs). For instance, discrepancies in experimental vs. computed IR peaks can arise from solvent effects or crystal packing, which are addressed by incorporating solvent models (e.g., PCM) or solid-state simulations. FMO analysis (HOMO-LUMO gaps) correlates with UV-Vis data to validate electronic transitions .

Q. What strategies mitigate challenges in electronic coupling analysis for thiophene-based materials?

Thiophene’s electron-rich structure mediates charge transfer in conjugated systems. Cyclic voltammetry and EPR spectroscopy quantify electronic coupling (e.g., ΔE for redox processes). For this compound, methoxy groups alter electron density, reducing coupling efficiency compared to unsubstituted thiophenes. Computational studies (NBO analysis) can map charge distribution and predict substituent effects .

Q. How do researchers address conflicting reactivity data in sulfonation or functionalization reactions?

Contradictions in regioselectivity (e.g., sulfonation at 2- vs. 5-position) stem from reaction conditions. For example, concentrated H₂SO₄ at 0°C favors 2-sulfonation, while elevated temperatures or Lewis acids (e.g., AlCl₃) may shift selectivity. Kinetic vs. thermodynamic control must be evaluated via time-resolved NMR or in situ monitoring .

Methodological Considerations

6. Designing experiments to optimize yield in cross-coupling reactions:

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄.

- Solvent optimization : Test polar aprotic (DMF) vs. ethereal solvents (THF).

- Additives : Use K₂CO₃ or CsF to enhance coupling efficiency.

- Reaction monitoring : TLC or GC-MS to track intermediates .

7. Validating material properties for optoelectronic applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.